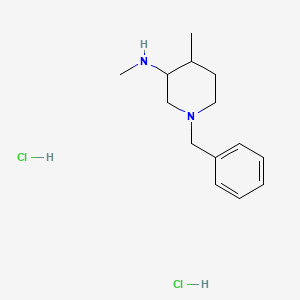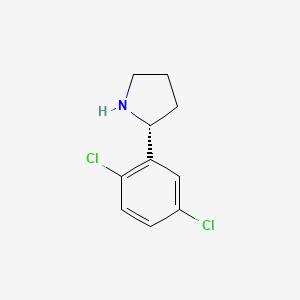
(2R)-2-(2,5-dichlorophenyl)pyrrolidine
Descripción general
Descripción
(2R)-2-(2,5-dichlorophenyl)pyrrolidine, also known as DCPP, is a synthetic organic compound that has been studied for its potential applications in pharmaceutical and medical research. DCPP is a member of the pyrrolidine family, which is a heterocyclic compound consisting of a five-membered ring system with nitrogen atoms at two of the vertices. Due to its unique structure, DCPP has the potential to be used in a variety of research applications and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Biotransformation in Organic Synthesis
The amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, including compounds similar to (2R)-2-(2,5-dichlorophenyl)pyrrolidine, has been applied in organic synthesis. Such biocatalytic processes can achieve high yields and excellent enantioselectivity, as demonstrated in the work by (Chen et al., 2012).
Catalytic Chiral Ligands
(2R)-2-(2,5-dichlorophenyl)pyrrolidine derivatives have been utilized as catalytic chiral ligands in various reactions. For instance, they have been used in the reactions of diethylzinc with aryl aldehydes, achieving high chemical yield and enantiomeric excess as described by (Shi et al., 1999).
Cyclometalation Reactions
In the field of organometallic chemistry, (2R)-2-(2,5-dichlorophenyl)pyrrolidine has been involved in cyclometalation reactions. These reactions, as studied by (Barloy et al., 2011), are significant in the formation of complexes that have applications in catalysis and material science.
Molecular and Crystal Structure Analysis
The structural analysis of pyrrolidine derivatives, including those related to (2R)-2-(2,5-dichlorophenyl)pyrrolidine, provides insights into their molecular and crystal structures, which is vital for understanding their chemical properties and potential applications. Studies like those by (Ray et al., 1998) contribute to this area of research.
Propiedades
IUPAC Name |
(2R)-2-(2,5-dichlorophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWHFAUOXMVIQL-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,5-dichlorophenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



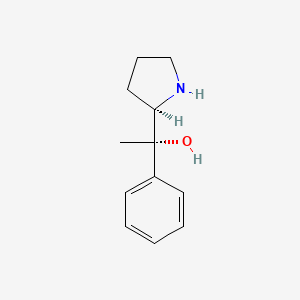
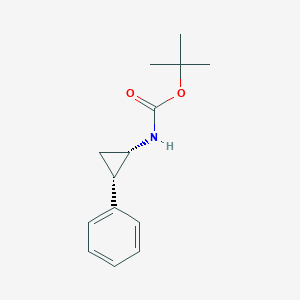


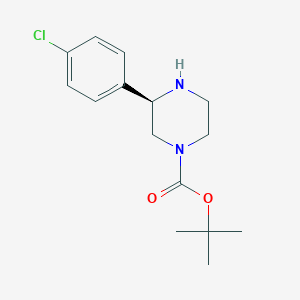

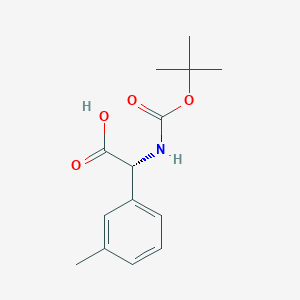
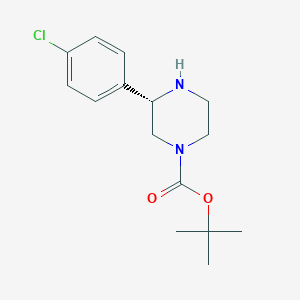



![2-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B3092555.png)
